Mechanistic Profiling of 2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
Mechanistic Profiling of 2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
A Technical Whitepaper on Scaffold Pharmacology and Kinase Inhibition
Executive Summary
The 2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine moiety represents a "privileged scaffold" in modern medicinal chemistry, distinguished by its ability to mimic the adenine core of ATP. This structural mimicry allows it to function as a potent, ATP-competitive inhibitor across multiple receptor tyrosine kinases (RTKs), with a notable high-affinity profile for c-Met (Hepatocyte Growth Factor Receptor) and RSK2 (p90 Ribosomal S6 Kinase 2) .
Beyond simple enzymatic inhibition, derivatives of this scaffold trigger a complex downstream cascade involving PARP-1 cleavage , Caspase-9 activation , and LC3 fragmentation , ultimately driving oncogenic cells into apoptosis and autophagy. This guide dissects the molecular mechanism of action (MoA), structural biology, and validation protocols for this chemotype.
Chemical Identity & Structural Pharmacology[1]
The core structure is a fused bicyclic system combining a pyrazole ring and a tetrahydropyridine ring. This fusion creates a rigid, planar geometry essential for navigating the narrow ATP-binding pockets of kinase domains.
| Feature | Structural Role | Mechanistic Impact |
| Pyrazolo[4,3-c] Core | Adenine Mimicry | Forms critical hydrogen bonds with the "hinge region" of the kinase active site. |
| 2-Phenyl Substitution | Hydrophobic Anchor | Occupies the hydrophobic back-pocket (selectivity pocket) adjacent to the ATP site, improving affinity. |
| Tetrahydro- Ring | Solubility & Geometry | The saturated ring reduces planarity slightly compared to fully aromatic analogs, improving solubility and allowing specific vector exploration for side chains. |
Mechanism of Action (MoA)
The biological activity of this scaffold is defined by a dual-phase mechanism: Primary Target Engagement (Kinase Inhibition) and Secondary Phenotypic Response (Apoptotic Induction).
Phase I: ATP-Competitive Kinase Inhibition (c-Met Focus)
The primary MoA involves the molecule functioning as a Type I Kinase Inhibitor . It binds to the active conformation (DFG-in) of the kinase domain.
-
Entry: The molecule diffuses into the catalytic cleft of the c-Met receptor.
-
Competition: It competes with intracellular ATP for the nucleotide-binding site.
-
Binding:
-
The pyrazole nitrogens function as hydrogen bond acceptors/donors to residues in the kinase hinge region (e.g., Met1160 in c-Met).
-
The phenyl group engages in
stacking or hydrophobic interactions with the gatekeeper residues.
-
-
Inhibition: By occupying the ATP pocket, the inhibitor prevents the phosphotransfer of the
-phosphate from ATP to the tyrosine residues of the substrate, effectively silencing the signaling pathway.
Key Data Point: Optimized derivatives (e.g., Compound 8c) have demonstrated IC
values as low as 68 nM against c-Met kinase, with >50-fold selectivity against other tyrosine kinases [1].[1]
Phase II: Downstream Apoptotic Cascade
Following kinase inhibition, the cell detects the loss of survival signaling (e.g., PI3K/Akt or MAPK pathways), triggering the intrinsic apoptotic pathway:
-
Mitochondrial Stress: Loss of survival signals leads to mitochondrial outer membrane permeabilization (MOMP).
-
Caspase Activation: Cytochrome c release activates Caspase-9 (the initiator caspase).
-
Execution: Caspase-9 activates Caspase-3/7, leading to the cleavage of PARP-1 (Poly (ADP-ribose) polymerase 1), a hallmark of irreversible apoptosis.
-
Autophagy: Concurrent fragmentation of LC3 (microtubule-associated protein 1A/1B-light chain 3) indicates the induction of autophagy as a stress response [2].
Pathway Visualization
The following diagram illustrates the interruption of the HGF/c-Met signaling axis by the 2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine scaffold.
Figure 1: Mechanism of c-Met inhibition. The scaffold competitively blocks ATP binding, halting the PI3K/AKT survival signal and triggering the Caspase-9/PARP-1 apoptotic axis.
Experimental Validation Protocols
To validate the MoA of a derivative containing this scaffold, researchers should employ a "Target-to-Phenotype" validation workflow.
Protocol A: In Vitro Kinase Inhibition Assay (TR-FRET)
Objective: Quantify the IC
-
Reagents: Recombinant c-Met kinase domain, Biotinylated Poly-Glu-Tyr substrate, ATP (at K_m), and Europium-labeled anti-phosphotyrosine antibody.
-
Reaction:
-
Mix kinase, substrate, and varying concentrations of the 2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine derivative in a 384-well plate.
-
Initiate reaction with ATP. Incubate for 60 min at RT.
-
-
Detection:
-
Add detection mixture (Eu-antibody + APC-Streptavidin).
-
Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
-
Analysis: Plot signal vs. log[Inhibitor] to derive IC
. Self-Validation: Use Staurosporine as a positive control; Z-factor must be > 0.5.
Protocol B: Western Blotting for Apoptotic Markers
Objective: Confirm the downstream mechanism (PARP cleavage).
-
Treatment: Treat MKN45 (c-Met amplified) cells with the compound (e.g., 1
M and 10 M) for 24 hours. -
Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.
-
Electrophoresis: Resolve 30
g protein on 10% SDS-PAGE. -
Immunoblot: Probe for:
-
p-c-Met (Tyr1234/1235): Should decrease dose-dependently.
-
Total c-Met: Loading control.
-
Cleaved PARP-1 (89 kDa fragment): Should increase.
-
Cleaved Caspase-9: Should increase.
-
Experimental Workflow Diagram
Figure 2: Step-by-step validation workflow for confirming the mechanism of action.
Therapeutic Applications
-
Oncology: The primary application is in Non-Small Cell Lung Cancer (NSCLC) and Gastric Cancer , particularly tumors driven by MET amplification or mutation [1].
-
Inflammation: Due to structural similarity with COX-2 inhibitors, select derivatives possess anti-inflammatory properties, though the kinase/anticancer route is currently more dominant in literature [3].
References
-
Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. Source: European Journal of Medicinal Chemistry (2017).[1] URL:[Link]
-
Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Source: Molecules (2020).[2][3] URL:[Link]
-
Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents. Source: Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]
